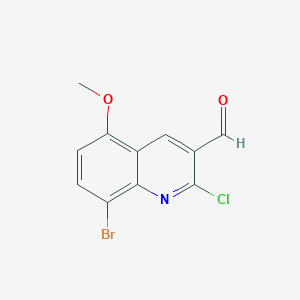

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEJKKLMDBWSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the Quinoline Ring

The quinoline ring can be synthesized using several methods, including the Skraup reaction , Doebner-Miller reaction , and Friedländer synthesis . These methods typically involve the condensation of aniline derivatives with carbonyl compounds.

Functionalization of the Quinoline Ring

Once the quinoline ring is formed, functional groups such as bromo, chloro, methoxy, and formyl can be introduced through various reactions:

- Halogenation : Bromination or chlorination can be achieved using halogenating agents like bromine or chlorine gas in the presence of a catalyst.

- Methoxylation : Methoxy groups can be introduced via nucleophilic substitution reactions.

- Formylation : The formyl group can be introduced using the Vilsmeier-Haack reaction , which involves the reaction of a quinoline derivative with a Vilsmeier reagent (POCl₃ and DMF).

Challenges and Considerations

- Selectivity : Achieving selective halogenation and methoxylation can be challenging due to the reactivity of the quinoline ring.

- Stability : The formyl group is sensitive to certain conditions, requiring careful handling during synthesis.

Analyse Chemischer Reaktionen

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield different products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, including oxidation and nucleophilic substitution processes.

2. Biology

- Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties due to the presence of halogen substituents (bromine and chlorine), which can enhance biological activity.

- Anticancer Research : Ongoing investigations are exploring its potential as a therapeutic agent against cancer cells, focusing on its interaction with specific molecular targets.

3. Medicine

- Therapeutic Applications : Research is being conducted to assess its efficacy as a therapeutic agent for various diseases. The aldehyde functional group may allow for covalent interactions with biological macromolecules, potentially leading to novel drug candidates .

4. Industry

- Material Development : The compound is also being explored for its potential use in developing new materials and chemical processes within industrial applications.

Wirkmechanismus

The mechanism of action of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Functional Group Analysis

The table below compares key structural and functional attributes:

Key Findings from Comparative Studies

- Reactivity: The aldehyde group in the target compound distinguishes it from analogs with esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) or methyl groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline). This aldehyde enables facile formation of imines or hydrazones, critical in pharmaceutical synthesis .

- Electronic Effects: Bromine at position 8 in the target compound and 8-Bromo-5-chloroquinoline enhances electrophilicity, but the latter lacks the aldehyde, limiting its utility in stepwise synthesis .

- Steric and Solubility Properties: The methoxy group at position 5 in the target compound improves solubility compared to non-polar derivatives like 5-Bromo-8-methoxy-2-methylquinoline, which has a methyl group at position 2 .

Biologische Aktivität

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a quinoline core, which is known for its presence in various bioactive molecules, including several FDA-approved drugs. Its synthesis involves multiple organic reactions, and it has been studied for applications in antimicrobial and anticancer therapies.

The molecular formula of this compound is C₁₁H₇BrClNO₂, with a molecular weight of approximately 300.54 g/mol. The compound possesses both bromine and chlorine substituents, which may enhance its reactivity and biological activity. The presence of the methoxy group and the aldehyde functional group further contribute to its chemical versatility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| Density | ~1.7 g/cm³ |

| Boiling Point | ~425.2 °C |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study reported that derivatives of quinoline, including this compound, showed significant antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds synthesized from related structures demonstrated inhibition zones ranging from 11 mm to 23 mm against these pathogens, indicating their potential as effective antibacterial agents .

Antioxidant Activity

In addition to antimicrobial properties, the compound has been evaluated for its antioxidant capabilities. The radical scavenging activity was assessed using the DPPH assay, where certain derivatives exhibited IC50 values comparable to ascorbic acid, suggesting strong antioxidant potential . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. Preliminary studies have shown that certain synthesized analogs exhibit selective cytotoxicity against tumor cells while being less toxic to non-cancerous cells .

The biological activity of this compound likely involves its interaction with specific molecular targets within cells. For instance, molecular docking studies suggest that it may bind effectively to enzymes such as topoisomerase IIβ and DNA gyrase B, which are critical in DNA replication and repair processes . This interaction could lead to the inhibition of bacterial growth or cancer cell proliferation.

Case Studies

- Antimicrobial Activity Study : A recent study synthesized several quinoline derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that some compounds showed inhibition zones comparable to standard antibiotics like amoxicillin .

- Antioxidant Activity Evaluation : In vitro assays demonstrated that specific derivatives of this compound exhibited significant radical scavenging activity, with some showing IC50 values lower than that of ascorbic acid .

- Anticancer Screening : A series of quinoline derivatives were tested against various cancer cell lines, revealing that certain compounds displayed notable cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodology : The Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups to quinoline scaffolds. A modified procedure using phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) has been reported for analogous 2-chloroquinoline-3-carbaldehydes. Key parameters include temperature control (0–5°C during PCl₅ addition) and stoichiometric ratios of bromine/chlorine sources to minimize side products . Optimization via Design of Experiments (DoE) can systematically vary solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign signals by comparing with structurally related quinoline derivatives (e.g., 4-bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester). The aldehyde proton typically appears as a singlet near δ 10.0 ppm .

- HRMS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns (Br/Cl splitting).

- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95% by area) .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For challenging cases, employ vapor diffusion or cooling ramp methods. Use SHELX software for structure refinement, leveraging its robustness in handling halogenated quinoline derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing methoxy group at position 5 influence regioselectivity in subsequent functionalization reactions?

- Methodology : Computational modeling (DFT) can predict electrophilic aromatic substitution sites. Experimentally, compare bromination/chlorination outcomes with analogs lacking the methoxy group (e.g., 2-chloro-5-fluorobenzaldehyde derivatives). Monitor reaction intermediates via LC-MS to identify kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for hydrogen-bonding networks?

- Methodology : Re-examine solvent effects and crystal packing using graph-set analysis (e.g., Etter’s rules). For example, the methoxy group may form unexpected C–H···O interactions despite computational models favoring O–H···N bonds. Combine SHELXL refinement with Hirshfeld surface analysis to validate intermolecular contacts .

Q. How can isomerism (e.g., positional or conformational) be detected and quantified in this compound?

- Methodology :

- Dynamic NMR : Probe rotational barriers of the methoxy group at variable temperatures.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Q. What are the stability limitations of this aldehyde under acidic or basic conditions, and how can degradation pathways be mitigated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers of varying pH. Monitor aldehyde oxidation to carboxylic acid via IR (C=O stretch at ~1700 cm⁻¹) and TLC. Add antioxidants (e.g., BHT) or store under inert atmosphere to suppress degradation .

Q. How can contradictory mass spectrometry and elemental analysis data be reconciled during purity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.